molecular formula C13H21N3O B1491022 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine CAS No. 2098092-73-8

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1491022
CAS RN: 2098092-73-8
M. Wt: 235.33 g/mol
InChI Key: LAQFEVUQUGVXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine, also known as 2-EMMP, is an organic compound composed of two nitrogen atoms, four carbon atoms, and seven hydrogen atoms. It belongs to the class of pyrrolidines, which are heterocyclic compounds that contain a nitrogen atom as the central atom, and is a derivative of the amino acid methionine. 2-EMMP has a variety of uses in scientific research, and has been studied for its potential applications in drug design, biochemistry, and physiology.

Scientific Research Applications

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine has a variety of applications in scientific research. It has been used as a substrate in enzyme assays to study the activity of enzymes such as cytochrome P450, as well as to study the effect of various drugs on enzyme activity. 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine has also been used as a ligand in drug design studies, as it has been shown to bind to certain receptors in the body and can be used to modulate their activity. In addition, 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine has been studied for its potential applications in biochemistry and physiology, as it has been shown to have an effect on the regulation of gene expression.

Mechanism of Action

The exact mechanism of action of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine is still unknown, however, it is believed to act through a variety of mechanisms. One proposed mechanism is that it binds to certain receptors in the body and modulates their activity. Another proposed mechanism is that it acts as a substrate for certain enzymes, such as cytochrome P450, which can then be used to study the effect of various drugs on enzyme activity. Finally, it has been suggested that 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine may act as an inhibitor of certain enzymes, such as protein kinases, which can then be used to study the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the regulation of gene expression, and can be used to modulate the activity of certain receptors in the body. In addition, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450, and can be used to study the effect of various drugs on enzyme activity. Finally, it has been suggested that 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine may act as an inhibitor of certain enzymes, such as protein kinases, which can then be used to study the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine in laboratory experiments has several advantages. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Finally, it is relatively inexpensive and can be used in a variety of laboratory experiments.
However, there are also some limitations to the use of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine in laboratory experiments. One limitation is that it is not as effective as other compounds in certain applications, such as drug design. In addition, it is not as effective as other compounds in certain applications, such as enzyme assays. Finally, it can be difficult to obtain in certain areas, and may require special ordering from chemical suppliers.

Future Directions

The use of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine in scientific research is a relatively new field, and there are many possible future directions for research. One possible future direction is to further study its potential applications in drug design, as it has already been shown to have an effect on the activity of certain receptors in the body. Another possible future direction is to further study its potential applications in biochemistry and physiology, as it has been shown to have an effect on the regulation of gene expression. Finally, further research could be conducted to study its potential applications in enzyme assays, as it has been shown to have an effect on the activity of certain enzymes.

properties

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-17-9-11-8-16(7-10(11)2)13-12(14)5-4-6-15-13/h4-6,10-11H,3,7-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFEVUQUGVXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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